(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one
Overview
Description
- (4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one is a chemical compound with the following properties:
- Molecular Formula : C<sub>10</sub>H<sub>10</sub>ClNOS
- Molecular Weight : 227.71 g/mol
- Chemical Structure :
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- The compound has a thiazolidinone ring structure.
- It contains a chlorophenyl group and a methyl group.
- The stereochemistry is (4R,5R) .
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not mentioned in the available data.
Physical And Chemical Properties Analysis
- Density : 1.3±0.1 g/cm³
- Boiling Point : Not specified
- Molar Refractivity : 59.5±0.3 cm³/mol
- Polar Surface Area : 54 Ų
- LogP (Octanol/Water Partition Coefficient) : 2.16
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized using various techniques, including the click chemistry approach for creating (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate (Güiza et al., 2020). This method involves 1,3-dipolar cycloaddition reactions.
Structural Analysis : X-ray powder diffraction studies have been used to determine the crystalline structure of related compounds, confirming their orthorhombic system and space group properties (Güiza et al., 2020).
Biological Activities
Antimicrobial Properties : Various derivatives of thiazolidin-4-ones, including those with a 4-chlorophenyl group, have demonstrated significant antimicrobial activity. This includes action against both bacterial and fungal strains, suggesting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).
Anticancer Activity : Some thiazolidin-4-one derivatives have shown promise in anticancer therapy. They have been evaluated for their in vitro anticancer and antiangiogenic effects, particularly against transplantable mouse tumors (Chandrappa et al., 2010). These compounds may inhibit tumor growth and angiogenesis.
Antioxidant Effects : Certain derivatives have been identified to possess antioxidant properties. This includes compounds with modifications at the C5 position of 4-arylimino-thiazolidin-2-ones, demonstrating significant scavenging effects on radicals (Chulovska et al., 2020).
Pharmaceutical Potential
Aldose Reductase Inhibition : Derivatives of thiazolidin-4-one, including those with a 4-chlorophenyl component, have been studied for their inhibitory effects on aldose reductase. This enzyme is a target for the treatment of diabetic complications, suggesting the potential pharmaceutical application of these compounds (Ali et al., 2012).
Enantiomeric Separation and Stability : Research into the enantiomeric separation of axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones has provided insights into the stereochemistry and stability of these compounds, which is crucial for pharmaceutical applications (Erol & Dogan, 2007).
Safety And Hazards
- No specific safety information is available for this compound.
Future Directions
- Further research is needed to explore its potential applications and biological activities.
Please note that the information provided is based on the available data, and additional research may be required for a more detailed analysis. If you have any specific questions or need further clarification, feel free to ask!
properties
IUPAC Name |
(4R,5R)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)/t6-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCDQNZFHKSICG-MUWHJKNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](SC(=O)N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.